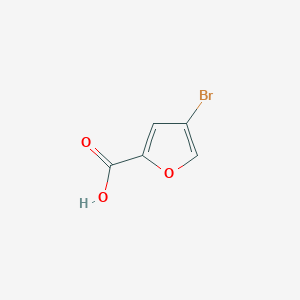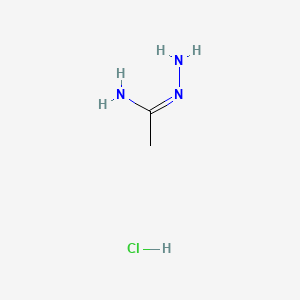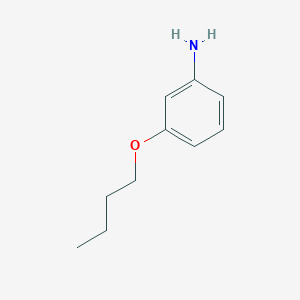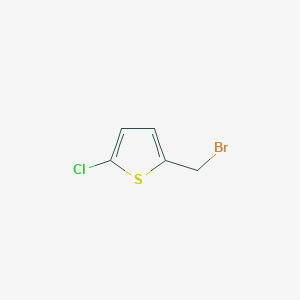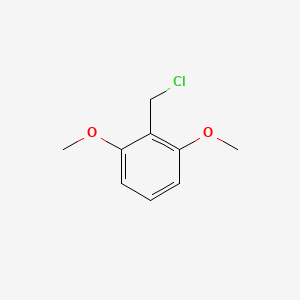
2-(chloromethyl)-1,3-dimethoxyBenzene
Vue d'ensemble
Description
2-(Chloromethyl)-1,3-dimethoxybenzene (CMDMB) is a compound belonging to the family of aryl halides. It is a colorless solid with a molecular weight of 186.56 g/mol and a melting point of 62-64°C. CMDMB is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a drug intermediate.
Applications De Recherche Scientifique
Synthesis of Calixarenes
2,6-dimethoxybenzyl chloride: is utilized in the synthesis of calixarenes, which are macrocyclic compounds with potential applications in host-guest chemistry. Specifically, it acts as a reagent in base-catalyzed alkylation of p-tert-butylcalix6arene and p-tert-butylcalix5arene in DMF .
Development of MRI Contrast Agents
This compound is instrumental in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex. This complex is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent, highlighting its importance in enhancing MRI diagnostics .
Pharmaceutical Compound Synthesis
In the pharmaceutical industry, 2,6-dimethoxybenzyl chloride is a key starting material for the synthesis of various pharmaceutical compounds. Its reactivity with different organic molecules allows for the creation of diverse medicinal products .
Neonicotinoid Synthesis
The compound finds application in the synthesis of new neonicotinoid compounds. Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine, with usage in agriculture to control various pests .
Organic Synthesis Catalysis
2-(chloromethyl)-1,3-dimethoxyBenzene: can act as a catalyst in organic synthesis reactions. Its properties facilitate various chemical transformations, making it a valuable tool for chemists .
Biochemistry Reagent
As a reagent in biochemistry, this compound is used to introduce chloromethyl groups into organic molecules, which can be pivotal for studying biological processes and interactions .
Organometallic Compound Synthesis
It is also used as a reactant in the synthesis of organometallic compounds. These compounds are widely used in catalysis and materials science, making 2-(chloromethyl)-1,3-dimethoxyBenzene a compound of significant interest .
Protective Group in Thiol Chemistry
Lastly, 2,6-dimethoxybenzyl chloride serves as a protective group for the thiol moiety in chemical syntheses. It increases the solubility and stability of the precursor but is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .
Propriétés
IUPAC Name |
2-(chloromethyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNMIRYYMSPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507528 | |
| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1,3-dimethoxyBenzene | |
CAS RN |
71819-90-4 | |
| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

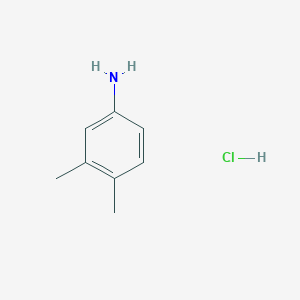



![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)


